



## Ciramadol CAS number 63269-31-8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ciramadol |           |
| Cat. No.:            | B049922   | Get Quote |

An In-depth Technical Guide to Ciramadol (CAS Number: 63269-31-8)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ciramadol** (also known as WY-15,705) is a synthetic opioid analgesic developed in the late 1970s.[1][2] Structurally, it is a benzylamine derivative related to compounds such as tramadol and tapentadol.[1][3] Pharmacologically, **Ciramadol** is characterized as a mixed agonist-antagonist at the μ-opioid receptor.[1][3][4] This profile suggests a potential for providing analgesia with a reduced risk of abuse and a ceiling effect on respiratory depression, making it a compound of significant interest in pain management research.[1][2] Clinical studies have shown its analgesic potency to be slightly greater than codeine but less than morphine, with efficacy in treating postoperative and chronic pain.[1][5][6][7]

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, synthesis, and analytical methodologies related to **Ciramadol**, intended as a resource for professionals in drug development and pharmacology.

## **Chemical and Physical Properties**

**Ciramadol** is a crystalline solid. Its key chemical and physical properties are summarized in the table below.



| Property          | Value                                                                        | Reference(s) |
|-------------------|------------------------------------------------------------------------------|--------------|
| CAS Number        | 63269-31-8                                                                   | [1][8][9]    |
| IUPAC Name        | 3-{(R)-Dimethylamino-<br>[(1R,2R)-2-<br>hydroxycyclohexyl]}methyl]phe<br>nol | [1][3]       |
| Other Names       | WY-15,705, (-)-cis-2-(a-<br>dimethylamino-m-<br>hydroxybenzyl)cyclohexanol   | [8]          |
| Molecular Formula | C15H23NO2                                                                    | [1][8]       |
| Molar Mass        | 249.354 g⋅mol <sup>-1</sup>                                                  | [1]          |
| Melting Point     | 191-193 °C                                                                   | [8]          |
| Appearance        | Crystals from acetone/hexane                                                 | [8]          |
| SMILES            | OC1=CC=CC(INVALID-LINKN(C)C)=C1                                              | [1]          |
| InChI Key         | UVTLONZTPXCUPU-<br>ZNMIVQPWSA-N                                              | [1]          |

## Pharmacology Mechanism of Action

Ciramadol's primary mechanism of action is through its interaction with the  $\mu$ -opioid receptor, where it exhibits mixed agonist-antagonist activity.[1][3] As a partial agonist, it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine.[3] This property is believed to contribute to its ceiling effect on respiratory depression and lower abuse potential.[1][2] Some sources also suggest a potential dual action as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol, which would contribute to its analgesic effect by modulating descending inhibitory pain pathways, though this is less characterized than its opioid activity.[10]

## **Receptor Binding Profile**



Specific quantitative binding data ( $K_i$  values) for **Ciramadol** at the  $\mu$  (mu),  $\delta$  (delta), and  $\kappa$  (kappa) opioid receptors are not readily available in the cited literature. However, data for the structurally related compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1), are available and provide context for the binding affinities of this chemical class at the human  $\mu$ -opioid receptor (hMOR). The metabolite (+)-M1 is primarily responsible for the opioid-mediated analgesic effect of tramadol and shows significantly higher affinity than the parent compound.

| Compound            | Receptor | Kı (nM) | Reference(s) |
|---------------------|----------|---------|--------------|
| (±)-Tramadol        | hMOR     | 2400    | [6]          |
| (+)-M1 (metabolite) | hMOR     | 3.4     | [6]          |
| (-)-M1 (metabolite) | hMOR     | 240     | [6]          |

Note: This data is for tramadol, not **Ciramadol**, and is presented for comparative purposes only.

## **Pharmacokinetics**

A preliminary pharmacokinetic study of a 30 mg intravenous dose of **Ciramadol** in eight healthy human volunteers revealed the following parameters. The disposition of the drug was described by a two-compartment open model. The desmethyl metabolite of **Ciramadol** was not detected in the plasma during this study.[11]

| Parameter                  | Mean Value | Unit   | Reference |
|----------------------------|------------|--------|-----------|
| Distribution Volume        | 56 L       | L      | [11]      |
| Elimination Half-life (t½) | 3.85       | hours  | [11]      |
| Mean Body Clearance        | 154        | mL/min | [11]      |

## **Signaling Pathway**



Activation of the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like **Ciramadol** initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein (G $\alpha$ i/o). Upon activation, the G-protein dissociates into its G $\alpha$  and G $\beta$ y subunits, which then modulate downstream effectors to produce an overall inhibitory effect on the neuron, reducing nociceptive signaling.



Click to download full resolution via product page

Caption: Canonical Gi-coupled opioid receptor signaling pathway.

# Synthesis and Analysis Synthetic Workflow

The synthesis of **Ciramadol** is a multi-step process starting from 3-(methoxymethoxy)benzaldehyde and cyclohexanone.[1] The key transformations include a



Claisen-Schmidt condensation, Michael addition of dimethylamine, stereospecific reduction of the ketone, and a final hydrolysis step to yield the free phenol.





Click to download full resolution via product page

Caption: Key steps in the chemical synthesis of Ciramadol.

## **Analytical Methodology: HPLC-UV**

A high-performance liquid chromatographic (HPLC) method with UV detection is suitable for the quantification of **Ciramadol** in biological matrices such as human plasma.[11] The following protocol is a representative method adapted from procedures for the related compound, tramadol.[12][13]

Objective: To determine the concentration of **Ciramadol** in human plasma.

- 1. Materials and Reagents:
- Ciramadol reference standard
- Internal Standard (IS), e.g., another benzylamine analgesic not present in the sample
- · HPLC-grade acetonitrile, methanol, and water
- Buffer salts (e.g., potassium phosphate)
- Acids/Bases for pH adjustment (e.g., phosphoric acid)
- Human plasma (blank, for calibration standards and controls)
- Extraction solvent (e.g., methyl tert-butyl ether)
- 2. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 500 μL of human plasma into a clean microcentrifuge tube.
- Add 50  $\mu$ L of the Internal Standard working solution.
- Add 100 μL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.
- Add 2 mL of extraction solvent.



- Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex briefly and transfer to an HPLC autosampler vial.
- 3. Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent with UV detector.
- Column: C18 reverse-phase column (e.g., BDS-Hypersil-C18, 5 μm, 250 x 4.6 mm).[12]
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH<sub>2</sub>PO<sub>4</sub>, pH 3.0).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Column Temperature: 30°C.
- UV Detection Wavelength: ~270 nm (based on phenol chromophore).
- 4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Ciramadol/IS) against the nominal concentration of the calibration standards.
- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r<sup>2</sup> > 0.99).
- Quantify Ciramadol in unknown samples by interpolating their peak area ratios from the calibration curve.



## Experimental Protocols In Vitro: Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the binding affinity ( $K_i$ ) of a test compound like **Ciramadol** for the  $\mu$ -opioid receptor.[14][15]

Objective: To determine the equilibrium dissociation constant ( $K_i$ ) of **Ciramadol** for the human  $\mu$ -opioid receptor.

#### 1. Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR cells).[14]
- Radioligand: [<sup>3</sup>H]-DAMGO (a selective μ-opioid receptor agonist).[15]
- Test Compound: Ciramadol.
- Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 μM).[15]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.

#### 2. Procedure:

- Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 μg per well.[15]
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its K<sub>e</sub>, e.g., 1 nM), and membrane suspension.[15]
  - Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 μM Naloxone, and membrane suspension.[15]

## Foundational & Exploratory





- Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of Ciramadol.
- Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]
- Filtration: Terminate the reaction by rapidly filtering the contents through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.[15]
- Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[15]
- 3. Data Analysis:
- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) Non-specific Binding (CPM).[15]
- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the **Ciramadol** concentration.
- Determine the IC<sub>50</sub> value (the concentration of **Ciramadol** that inhibits 50% of specific [<sup>3</sup>H]-DAMGO binding) using non-linear regression.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where [L] is the concentration of the radioligand and  $K_e$  is its dissociation constant.[14]





Click to download full resolution via product page

Caption: Workflow for an in vitro radioligand binding assay.



## In Vivo: Hot Plate Analgesia Test

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[16]

Objective: To evaluate the analgesic effect of **Ciramadol** in a rodent model.

- 1. Materials and Apparatus:
- Subjects: Male Swiss-Webster mice (20-30 g).
- Apparatus: Hot plate apparatus with adjustable, constant temperature control (e.g., Ugo Basile).[17]
- Test Compound: **Ciramadol**, dissolved in a suitable vehicle (e.g., saline).
- Control: Vehicle solution.
- Positive Control: Morphine (e.g., 10 mg/kg).
- 2. Procedure:
- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Temperature Setting: Set the hot plate surface temperature to a constant, non-tissue-damaging temperature (e.g.,  $55 \pm 1^{\circ}$ C).[18]
- Baseline Latency: Place each mouse individually on the hot plate within a transparent glass cylinder to confine it.[16] Measure the time (latency) until the animal exhibits a nociceptive response (e.g., licking a hind paw, jumping).[16] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.
- Dosing: Administer **Ciramadol**, vehicle, or morphine to different groups of animals via the desired route (e.g., intraperitoneal, oral).
- Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency again.



- Data Recording: Record the latency for each animal at each time point.
- 3. Data Analysis:
- The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).
- Calculate % MPE using the formula: % MPE = [(Post-drug latency Baseline latency) / (Cutoff time - Baseline latency)] x 100.
- Compare the % MPE between the **Ciramadol**-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by posthoc tests).

## **Clinical Overview and Conclusion**

Clinical trials have demonstrated that **Ciramadol** is an effective analgesic for postoperative pain and chronic pain due to cancer.[5][7] In postoperative settings, a 30 mg oral dose of **Ciramadol** was found to be significantly more effective than 50 mg of pentazocine and placebo, and generally more effective than a 60 mg dose of **Ciramadol**.[5] In other studies, oral doses of 20 mg and 60 mg were found to be as effective as 60 mg of codeine for postoperative pain relief.[6] The side effects reported are typical for opioids, including sedation, nausea, vomiting, and dizziness, but were generally described as mild and infrequent.[5][6][19]

In conclusion, **Ciramadol** is a potent synthetic analgesic with a unique mixed agonist-antagonist profile at the  $\mu$ -opioid receptor. This pharmacology suggests a favorable safety profile concerning respiratory depression and abuse liability compared to full opioid agonists. While its clinical development appears to have been limited, its properties make it an important reference compound for the development of safer, centrally acting analgesics. Further research to fully elucidate its binding affinities at all opioid receptor subtypes and to explore its potential SNRI activity is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Ciramadol [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profiles of opioid ligands at Kappa opioid receptors PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-UV assay of tramadol and O-desmethyltramadol in human plasma containing other drugs potentially co-administered to participants in a paediatric population pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ciramadol CAS number 63269-31-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049922#ciramadol-cas-number-63269-31-8]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com